molecular formula C24H19FN4O2 B5149247 2-ethyl-3-(4-fluorophenyl)-7-(4-methoxyphenyl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one

2-ethyl-3-(4-fluorophenyl)-7-(4-methoxyphenyl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one

Cat. No.: B5149247
M. Wt: 414.4 g/mol
InChI Key: XPBKVUOAASLAJT-UHFFFAOYSA-N
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Description

The compound 2-ethyl-3-(4-fluorophenyl)-7-(4-methoxyphenyl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one is a polycyclic heteroaromatic molecule featuring a fused pyrazolo-pyrido-pyrimidinone core. Its structure includes three key substituents:

  • 2-Ethyl group: Enhances lipophilicity and may influence binding interactions.
  • 3-(4-Fluorophenyl): Fluorine’s electron-withdrawing effects can modulate electronic properties and metabolic stability.
  • 7-(4-Methoxyphenyl): Methoxy groups often improve solubility and serve as hydrogen bond acceptors.

Properties

IUPAC Name

4-ethyl-5-(4-fluorophenyl)-11-(4-methoxyphenyl)-2,3,7,11-tetrazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaen-10-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19FN4O2/c1-3-20-22(15-4-6-16(25)7-5-15)23-26-14-19-21(29(23)27-20)12-13-28(24(19)30)17-8-10-18(31-2)11-9-17/h4-14H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPBKVUOAASLAJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN2C3=C(C=NC2=C1C4=CC=C(C=C4)F)C(=O)N(C=C3)C5=CC=C(C=C5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-Ethyl-3-(4-fluorophenyl)-7-(4-methoxyphenyl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one is a complex organic compound that belongs to the class of pyrazolo[1,5-a]pyrido[3,4-e]pyrimidines. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in anticancer and anti-inflammatory contexts. The unique structural features of this compound, including its ethyl group, fluorophenyl moiety, and methoxyphenyl substituent, contribute to its pharmacological properties.

Structure and Properties

The molecular formula of the compound is C24H19FN4O2C_{24}H_{19}FN_{4}O_{2}, with a molecular weight of approximately 414.15 g/mol. Its structure includes significant functional groups that may enhance its biological activity by improving binding affinity to various molecular targets.

Property Value
Molecular FormulaC₁₉H₁₅FN₄O₂
Molecular Weight414.15 g/mol
CAS Number1030653-74-7
Melting PointNot available
DensityNot available

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. It may inhibit or activate certain biochemical pathways that lead to therapeutic effects. Similar compounds have shown promise in targeting mycobacterial ATP synthase for tuberculosis treatment, suggesting that this compound might also exhibit antimicrobial properties related to its structure .

Biological Activities

Research indicates that compounds within the same structural class as this compound exhibit a range of biological activities:

  • Anticancer Activity : Similar pyrazolo[1,5-a]pyrido[3,4-e]pyrimidines have demonstrated significant anticancer properties in vitro and in vivo. The specific substitutions on the pyrazolo core can enhance cytotoxicity against various cancer cell lines.
  • Anti-inflammatory Effects : The compound's unique substitution pattern may also contribute to anti-inflammatory effects by modulating inflammatory pathways.
  • Antimicrobial Properties : There is potential for antimicrobial activity against pathogens such as Mycobacterium tuberculosis due to structural similarities with known inhibitors .

Case Studies and Research Findings

Recent studies have focused on the synthesis and structure-activity relationships (SAR) of related compounds. For instance:

  • Inhibition Studies : A study on pyrazolo[1,5-a]pyrimidines reported effective inhibition of Mycobacterium tuberculosis ATP synthase, highlighting the importance of structural modifications in enhancing biological activity .
  • SAR Analysis : Research has shown that the presence of specific substituents significantly affects the potency and selectivity of these compounds against various biological targets .
  • Comparative Analysis : A comparative study evaluated several derivatives with varying substitutions to determine their biological efficacy. The findings indicated that modifications at the 7-position were crucial for enhancing activity against cancer cell lines .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural analogs in the evidence share the pyrazolo[1,5-a]pyrimidine scaffold but differ in substituents, molecular weight, and functional groups. Below is a detailed comparison:

Structural and Functional Group Analysis

Compound Name / ID (Evidence) Core Structure Key Substituents Molecular Formula Molecular Weight (g/mol)
Target Compound Pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one 2-Ethyl, 3-(4-fluorophenyl), 7-(4-methoxyphenyl) C₂₅H₂₀FN₃O₂* 429.45 (calculated)
4i () Dihydropyrazolo[1,5-a]pyrimidin-7(4H)-one 3-(4-Hydroxyphenyl)diazenyl, 5-(3-fluorophenyl) C₁₈H₁₅FN₆O₂ 366.35
MK74 () Pyrazolo[1,5-a]pyrimidin-7(4H)-one 5-(3,5-Bis(trifluoromethyl)phenyl), 2-(4-methoxyphenyl) C₁₉H₁₂F₆N₃O₂ 416.36
MK66 () Pyrazolo[1,5-a]pyrimidin-7(4H)-one 5-(4-Methoxyphenyl), 2-phenyl C₁₉H₁₄N₃O₂ 328.33
6 () Pyrazolo[1,5-a]pyrimidine 5,7-Diethyl, 2-(4-fluorophenyl), acetic acid side chain C₁₈H₂₀FN₃O₂ 345.37

*Calculated based on the target compound’s structure.

Key Observations:

  • Substituent Effects: Fluorine: Present in the target compound and analogs like 4i () and MK63 (), fluorine enhances metabolic stability and bioavailability . Methoxy Groups: The 4-methoxyphenyl group in the target compound and MK74 () improves solubility compared to non-polar analogs like MK76 (4-nitrophenyl; ) .
  • Molecular Weight: The target compound’s higher molecular weight (429 vs.

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